Cas no 1553444-10-2 (N-(1-methylpiperidin-2-yl)methylhydroxylamine)

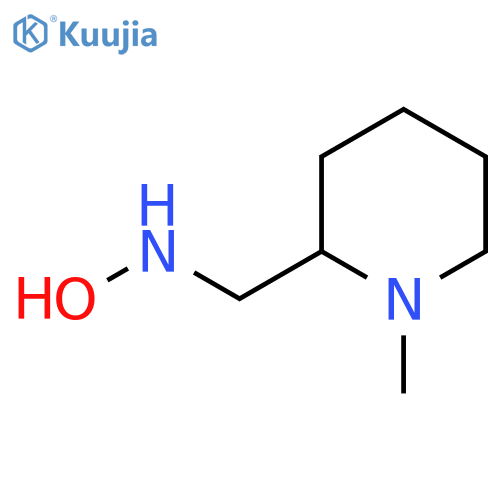

1553444-10-2 structure

商品名:N-(1-methylpiperidin-2-yl)methylhydroxylamine

N-(1-methylpiperidin-2-yl)methylhydroxylamine 化学的及び物理的性質

名前と識別子

-

- N-(1-methylpiperidin-2-yl)methylhydroxylamine

- N-[(1-methylpiperidin-2-yl)methyl]hydroxylamine

- 1553444-10-2

- EN300-1848657

- AKOS021001860

-

- インチ: 1S/C7H16N2O/c1-9-5-3-2-4-7(9)6-8-10/h7-8,10H,2-6H2,1H3

- InChIKey: UWIFODUUQYXDGD-UHFFFAOYSA-N

- ほほえんだ: ONCC1CCCCN1C

計算された属性

- せいみつぶんしりょう: 144.126263138g/mol

- どういたいしつりょう: 144.126263138g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 97.6

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 35.5Ų

N-(1-methylpiperidin-2-yl)methylhydroxylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1848657-0.25g |

N-[(1-methylpiperidin-2-yl)methyl]hydroxylamine |

1553444-10-2 | 0.25g |

$642.0 | 2023-09-19 | ||

| Enamine | EN300-1848657-10g |

N-[(1-methylpiperidin-2-yl)methyl]hydroxylamine |

1553444-10-2 | 10g |

$3007.0 | 2023-09-19 | ||

| Enamine | EN300-1848657-10.0g |

N-[(1-methylpiperidin-2-yl)methyl]hydroxylamine |

1553444-10-2 | 10g |

$3376.0 | 2023-06-03 | ||

| Enamine | EN300-1848657-0.5g |

N-[(1-methylpiperidin-2-yl)methyl]hydroxylamine |

1553444-10-2 | 0.5g |

$671.0 | 2023-09-19 | ||

| Enamine | EN300-1848657-1.0g |

N-[(1-methylpiperidin-2-yl)methyl]hydroxylamine |

1553444-10-2 | 1g |

$785.0 | 2023-06-03 | ||

| Enamine | EN300-1848657-2.5g |

N-[(1-methylpiperidin-2-yl)methyl]hydroxylamine |

1553444-10-2 | 2.5g |

$1370.0 | 2023-09-19 | ||

| Enamine | EN300-1848657-0.1g |

N-[(1-methylpiperidin-2-yl)methyl]hydroxylamine |

1553444-10-2 | 0.1g |

$615.0 | 2023-09-19 | ||

| Enamine | EN300-1848657-5.0g |

N-[(1-methylpiperidin-2-yl)methyl]hydroxylamine |

1553444-10-2 | 5g |

$2277.0 | 2023-06-03 | ||

| Enamine | EN300-1848657-0.05g |

N-[(1-methylpiperidin-2-yl)methyl]hydroxylamine |

1553444-10-2 | 0.05g |

$587.0 | 2023-09-19 | ||

| Enamine | EN300-1848657-1g |

N-[(1-methylpiperidin-2-yl)methyl]hydroxylamine |

1553444-10-2 | 1g |

$699.0 | 2023-09-19 |

N-(1-methylpiperidin-2-yl)methylhydroxylamine 関連文献

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

1553444-10-2 (N-(1-methylpiperidin-2-yl)methylhydroxylamine) 関連製品

- 557-08-4(10-Undecenoic acid zinc salt)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量